Thiomorpholine-3-carboxylic acid
Overview
Description
Thiomorpholine-3-carboxylic acid is a sulfur-containing heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclic imino acid that has been detected in biological systems such as bovine brain and human urine, suggesting its physiological relevance .
Synthesis Analysis
The synthesis of thiomorpholine-3-carboxylic acid and its derivatives has been approached through different methods. One study describes a convenient synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol . Another study reports the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, which involved the use of immobilized amino acids and solid-phase synthesis techniques . Additionally, the synthesis and separation of diastereomers of thiomorpholine-carboxylic acid esters have been achieved through the reaction of methyl 2,3-dibromopropionate with aminoethanethiol and L-cysteine methyl ester .
Molecular Structure Analysis
The molecular structure of thiomorpholine-3-carboxylic acid derivatives has been studied using various analytical techniques. Stereochemical studies have revealed the specific configuration of newly formed stereocenters in synthesized compounds . The identification of thiomorpholine-3-carboxylic acid in biological samples has been confirmed by co-chromatography and mass-spectrometric analysis, indicating its presence as a naturally occurring compound .
Chemical Reactions Analysis
Thiomorpholine-3-carboxylic acid and its derivatives participate in various chemical reactions. For instance, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid involves its metabolism by L-amino acid oxidase, leading to the formation of an imine and subsequent cytotoxicity in rat kidney cells . Another study describes the palladium-catalyzed perarylation of carboxylic acids, including thiomorpholine derivatives, which involves C-H bond cleavage and decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of sulfur in the heterocyclic ring imparts unique characteristics to these compounds, such as their ability to form stable N-acylmorpholine rotamers . The cyclic structure of thiomorpholine-3-carboxylic acid is also responsible for its detection in biological systems, where it may play a role in physiological processes .
Scientific Research Applications
Synthesis and Antimicrobial Activity : Thiomorpholine derivatives have been synthesized for antimicrobial applications. For instance, D. Kardile and N. Kalyane (2010) synthesized aromatic and heterocyclic derivatives of thiomorpholine to increase microbial intracellular concentration and decrease microbial resistance. These compounds showed promising antimicrobial activity (Kardile & Kalyane, 2010).
Chemical Synthesis Techniques : Fatemeh Khodadadi et al. (2021) reported an efficient process for the synthesis of novel 3-thiomorpholines through a regio- and stereo-selective reaction, showcasing the versatility of thiomorpholine-3-carboxylic acid in chemical synthesis (Khodadadi et al., 2021).
Building Blocks in Medicinal Chemistry : Daniel P. Walker and D. J. Rogier (2013) prepared novel bridged bicyclic thiomorpholine building blocks, highlighting their importance in medicinal chemistry research. Some analogues containing these moieties have entered human clinical trials (Walker & Rogier, 2013).
Stereoselective Polymer-Supported Synthesis : P. Králová et al. (2017) reported the polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives. This research contributes to the development of stereoselective formation methods (Králová et al., 2017).
Catalysis in Synthesis : Azim Ziyaei Halimehjnai et al. (2013) used boric acid/glycerol as a catalyst for the synthesis of thiomorpholine 1,1-dioxides. This study demonstrates the green and efficient catalytic processes involving thiomorpholine derivatives (Halimehjnai et al., 2013).
Antioxidant and Cytotoxic Activities : Research by P. R. Reddy et al. (2014) on N‐azole substituted thiomorpholine derivatives revealed significant antioxidant and cytotoxic activities, with some compounds exhibiting greater radical scavenging activity than standard ascorbic acid (Reddy et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
thiomorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIQGQOKXGHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943255 | |
Record name | Thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiomorpholine 3-carboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Thiomorpholine-3-carboxylic acid | |
CAS RN |
20960-92-3 | |
Record name | 3-Thiomorpholinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20960-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is thiomorpholine-3-carboxylic acid synthesized?
A1: Thiomorpholine-3-carboxylic acid derivatives can be synthesized using a polymer-supported approach. This involves using immobilized Fmoc-Cys(Trt)-OH on a resin, followed by a series of reactions and a final cleavage step using trifluoroacetic acid and triethylsilane. This method allows for the stereoselective formation of the desired compound [].
Q2: What is the stereochemistry of thiomorpholine-3-carboxylic acid synthesized using the method described in []?
A2: The inclusion of triethylsilane in the cleavage cocktail leads to the stereoselective formation of a specific configuration at the newly formed stereocenter. Additionally, the synthesis results in the formation of stable N-acylmorpholine rotamers [].
Q3: Has thiomorpholine-3-carboxylic acid been identified in biological samples?
A3: Yes, thiomorpholine-3-carboxylic acid (TMA) has been identified in normal human urine []. Additionally, 1,4-thiomorpholine-3,5-dicarboxylic acid, a related compound, has also been detected in mammals [].
Q4: How is thiomorpholine-3-carboxylic acid related to the metabolism of ketimines?
A4: Thiomorpholine-3-carboxylic acid is a product of the enzymatic reduction of S-(2-aminoethyl)-L-cysteine ketimine. This ketimine is formed through the deamination of S-aminoethyl-L-cysteine, a sulfur-containing amino acid, by a transaminase enzyme. The reduction of the ketimine is catalyzed by an NAD(P)H-dependent reductase, yielding thiomorpholine-3-carboxylic acid [].
Q5: Are there any known applications of thiomorpholine-3-carboxylic acid derivatives in medicinal chemistry?
A5: Yes, a thiomorpholine-3-carboxylic acid derivative, 3(S)-2,2-dimethyl-4[4-pyridin-4-yloxy-benzenesulfonyl]-thiomorpholine-3-carboxylic acid hydroxamate (AG3340), has been investigated for its potential in treating Type 1 Diabetes. This compound acts as an inhibitor of MT1-MMP (membrane-tethered type-1 matrix metalloproteinase), an enzyme involved in the proteolysis of CD44 on T cells. This inhibition impacted T cell migration and homing to pancreatic islets, ultimately delaying the onset of diabetes in a mouse model [].
Q6: How can thiomorpholine-3-carboxylic acid and related compounds be analyzed in biological samples?
A6: A method using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization has been developed to simultaneously determine cystathionine, lanthionine, S-(2-aminoethyl)-L-cysteine, and their cyclic compounds, including 1,4-thiomorpholine-3,5-dicarboxylic acid and 1,4-thiomorpholine-3-carboxylic acid, in urine samples. This method involves an ion-exchange treatment step and has been demonstrated to be effective for quantifying these compounds in both healthy individuals and patients with cystathioninuria [].
Q7: What is the potential relationship between taurine derivatives and thiomorpholine-3-carboxylic acid?
A7: There might be unexplored relationships between taurine derivatives and products of ketimine metabolism, including thiomorpholine-3-carboxylic acid. This area warrants further investigation to uncover any potential connections [].
Q8: What is known about the autoxidation of S-aminoethyl-cysteine ketimine?
A8: Research indicates that the main product of S-aminoethyl-cysteine ketimine autoxidation is its corresponding sulfoxide derivative [].
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